7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Overview
Description
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C6H4BrN3O. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 7th position of the pyrrolopyrimidine ring system enhances its reactivity and potential for various chemical transformations .
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been shown to exhibit a wide range of biological activities, including enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to downstream effects such as inhibition of enzyme activity, cytotoxicity, and antimicrobial and antiviral effects .
Result of Action
Similar compounds have been shown to have promising antimicrobial and antiviral activities, including activity against newcastle disease .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and function. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to the active site of an enzyme, thereby inhibiting its activity and preventing the enzyme from catalyzing its substrate. Additionally, this compound can activate certain signaling pathways by binding to receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it may inhibit an enzyme in a metabolic pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products. Additionally, this compound can interact with cofactors, influencing their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors to regulate gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one typically involves the bromination of a pyrrolopyrimidine precursor. One common method includes the reaction of 4-amino-2-bromopyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrrolopyrimidine ring.
Reduction Products: Dihydro derivatives of the compound.
Scientific Research Applications
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Properties
IUPAC Name |
7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUXIMIIVPBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535800 | |
Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-23-6 | |
Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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